molecular formula C8H10BrN B154595 4-Bromo-N,N-dimethylaniline CAS No. 586-77-6

4-Bromo-N,N-dimethylaniline

Cat. No. B154595
CAS RN: 586-77-6
M. Wt: 200.08 g/mol
InChI Key: XYZWMVYYUIMRIZ-UHFFFAOYSA-N
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Description

4-Bromo-N,N-dimethylaniline is an organic compound that is a derivative of aniline, where a bromine atom is substituted at the 4-position of the benzene ring, and the amino group is N,N-dimethylated. This compound is of interest due to its utility in various chemical reactions and as an intermediate in the synthesis of other compounds.

Synthesis Analysis

The synthesis of 4-bromo-N,N-dimethylaniline has been achieved through different methods. One approach involves the substitution reaction of N,N-dimethylaniline with bromine in the presence of pyridine, where pyridinium tribromide acts as the brominating agent. This method enhances the selectivity for the 4-substitution reaction and yields the product at 68% under optimal conditions . Another synthesis route for dialkyl-4-bromoaniline derivatives, including 4-bromo-N,N-dimethylaniline, involves the direct reaction with liquid bromine, controlling the reaction temperature, time, and feeding mode to achieve yields of 67% .

Molecular Structure Analysis

The molecular structure of 4-bromo-N,N-dimethylaniline and its derivatives has been characterized using various spectroscopic techniques. For instance, IR and UV spectroscopy have been used to establish the structure of bromine addition products as CT complexes (π complexes) and N-bromoanilinium bromides . Additionally, NMR spectroscopy has been employed to characterize the structures of synthesized compounds, confirming the substitution at the 4-position of the benzene ring .

Chemical Reactions Analysis

4-Bromo-N,N-dimethylaniline participates in various chemical reactions. It forms 1:1 addition compounds with bromine, which can further react in polar solvents to yield substitution and dealkylation products. The tendency for alkyl group cleavage decreases with the bulkiness of the group . Moreover, it can be used to synthesize sulfonamide derivatives through electrochemical oxidation or chemical reaction with arylsulfinic acids, yielding different types of disulfonamide and sulfonamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-N,N-dimethylaniline derivatives are influenced by the presence of the bromine atom and the N,N-dimethyl groups. These properties are essential for understanding the reactivity and applications of the compound. For example, solvent shifts observed in proton magnetic resonance spectroscopy indicate the influence of the bromine atom on the electronic environment of the molecule . The yields and purity of the synthesized compounds, as well as their stability and reactivity, are crucial for their use as intermediates in organic synthesis .

Scientific Research Applications

Synthesis Approaches :4-Bromo-N,N-dimethylaniline has been synthesized through various methods, demonstrating its versatility in organic synthesis. One approach involves a substitution reaction using N,N-dimethylaniline, bromine, and pyridine, achieving a 68% yield (Zhang Xing-chen, 2008). Another synthesis route for related dimethyl-4-bromoiodobenzenes involves reactions under specific conditions, indicating the compound's utility as an intermediate in organic chemistry (Li Yu, 2008).

Reactivity and Interaction Studies :Research has explored the reactivity of 4-bromo-N,N-dimethylaniline-N-oxide with biomolecules like hemoglobin, revealing its transformation into various derivatives, suggesting the compound's potential in biochemical applications (G. Renner, 2004).

Analytical Chemistry Applications :In the context of spectrochemical analysis, the electron-transfer stopped-flow method has been employed to study 4-bromo-N, N-dimethylaniline cation radical, demonstrating the compound's relevance in analytical chemistry and the study of electron transfer reactions (M. Oyama & T. Higuchi, 2002).

Biological Interactions and DNA Adduct Formation :There's evidence that 2,6-dimethylaniline, a compound structurally similar to 4-bromo-N,N-dimethylaniline, can form DNA adducts, hinting at possible genotoxic effects or applications in studying DNA interactions (L. L. Gonçalves et al., 2001).

Application in Peptide Synthesis :4-Bromo-N,N-dimethylaniline has been used in the N-arylation of amino acid tert-butyl esters, facilitating the synthesis of electron-rich N-aryl peptides, demonstrating its utility in peptide chemistry and potential pharmaceutical applications (Hailey A Young et al., 2019).

Extraction and Preconcentration :The compound has been utilized in ionic liquid-based dispersive liquid-liquid microextraction methods for the extraction and preconcentration of aromatic amines from environmental water, indicating its importance in environmental analysis (Dandan Han et al., 2011).

Metabolic Studies :Studies on the metabolism of N,N-dimethylaniline, a structurally related compound, have revealed insights into its metabolic pathways in different organisms, which may be relevant for understanding the metabolic fate of 4-bromo-N,N-dimethylaniline (J. Gorrod & N. Gooderham, 2010).

Safety And Hazards

4-Bromo-N,N-dimethylaniline is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4-Bromo-N,N-dimethylaniline is an important intermediate in the synthesis of various pharmaceuticals and dyes . Its use and applications are expected to expand with ongoing research .

properties

IUPAC Name

4-bromo-N,N-dimethylaniline
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InChI

InChI=1S/C8H10BrN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3
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InChI Key

XYZWMVYYUIMRIZ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
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DSSTOX Substance ID

DTXSID2060414
Record name N,N-Dimethyl-p-bromoaniline
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Molecular Weight

200.08 g/mol
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Physical Description

Off-white crystalline solid; [Alfa Aesar MSDS]
Record name 4-Bromo-N,N-dimethylaniline
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Product Name

4-Bromo-N,N-dimethylaniline

CAS RN

586-77-6
Record name 4-Bromo-N′,N′-dimethylaniline
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Record name Benzenamine, 4-bromo-N,N-dimethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
822
Citations
HEL Ouafy, M Aamor, M Oubenali… - … and Health Studies, 2021 - li01.tci-thaijo.org
Classical physics perfectly describes our daily environment but becomes inoperative at the microscopic scale of atoms and particles. Quantum mechanics is then used, in which the …
Number of citations: 2 li01.tci-thaijo.org
G Renner - Naunyn-Schmiedeberg's Archives of Pharmacology, 1975 - Springer
Incubation with ferrihemoglobin or ferricytochrome c transforms 4-bromo-N,N-dimethylaniline-N-oxide (BrDANO) into 4-bromo-N,N-dimethylaniline, 4-bromo-N-methylaniline, and 2-…
Number of citations: 2 link.springer.com
T Mesganaw, JA Ellman - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
[ 17005‐57‐1 ] C 12 H 20 NP (MW 209.27) InChI = S/C12H20NP/c1‐5‐14(6‐2)12‐9‐7‐11(8‐10‐12)13(3)4/h7‐10H,5‐6H2,1‐4H3 InChIKey = FMNOWZMFKYVARU‐UHFFFAOYSA‐N (…
Number of citations: 0 onlinelibrary.wiley.com
PG Jones, L Gray - Acta Crystallographica Section C: Crystal …, 2002 - scripts.iucr.org
The crystal packing of the title compound, C8H11BrN+·Br−, involves three types of secondary interaction: a classical N—H⋯Br− hydrogen bond, a `weak' but short C—H⋯Br− interaction …
Number of citations: 3 scripts.iucr.org
J Rosevear, JFK Wilshire - Australian Journal of Chemistry, 1977 - CSIRO Publishing
The reaction of some representative N,N-dimethylanilines with dibromoisocyanuric acid has been investigated. In many cases, mixtures of brominated products were obtained; these …
Number of citations: 7 www.publish.csiro.au
S Sasaki, Y Kobori, K Akiyama… - Research on Chemical …, 2001 - Springer
Magnetic field effects (MFEs) on the radical yield in the photoinduced electron transfer reaction from the p-halogen derivatives (4XDMA) of N,N-dimethylaniline to the excited triplet state …
Number of citations: 7 link.springer.com
II Barabanov, VV Korolev, NP Gritsan… - Mendeleev …, 2006 - kinetics.nsc.ru
Bimolecular electron transfer (ET) reactions have been investigated very intensively for the last 40 years. 1–6 However, some problems in this area still remain unsolved. In particular, …
Number of citations: 5 www.kinetics.nsc.ru
H Reed, TR Paul, WJ Chain - The Journal of organic chemistry, 2018 - ACS Publications
The special reactivity of N,N-dialkylaniline N-oxides allows practical and convenient access to electron-rich aryl halides. A complementary pair of reaction protocols allow for the …
Number of citations: 16 pubs.acs.org
S Sasaki, Y Kobori, K Akiyama… - The Journal of Physical …, 1998 - ACS Publications
Dynamics of the electron spin polarization of the quinone anion radical generated from the photoinduced electron transfer between duroquinone (DQ) and N,N-dimethylaniline (DMA) …
Number of citations: 19 pubs.acs.org
FA Mustafayeva, NT Kakhramanov - … . СЕРИЯ «ХИМИЯ И …, 2019 - journals.isuct.ru
Учитывая, что антипирены, биологически активные вещества (противоопухолевые, антибактериальные, противогрибковые, противовирусные), фармакологические …
Number of citations: 1 journals.isuct.ru

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